N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-1-methoxy-2-naphthamide
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Overview
Description
1-Methoxy-naphthalene-2-carboxylic acid {4-[4-(2,3-dichloro-phenyl)-piperazin-1-yl]-butyl}-amide is a complex organic compound that features a naphthalene core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-naphthalene-2-carboxylic acid {4-[4-(2,3-dichloro-phenyl)-piperazin-1-yl]-butyl}-amide typically involves multiple steps. One common method includes the formation of the naphthalene core, followed by the introduction of the methoxy group and the carboxylic acid. The final step involves the attachment of the piperazine derivative through a series of coupling reactions. Specific reagents and conditions may vary, but common reagents include organometallic compounds and catalysts such as palladium or rhodium .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-naphthalene-2-carboxylic acid {4-[4-(2,3-dichloro-phenyl)-piperazin-1-yl]-butyl}-amide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to alcohols or alkanes.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon for hydrogenation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxy-naphthoic acid derivatives, while reduction of the carboxylic acid group may produce naphthyl alcohols .
Scientific Research Applications
1-Methoxy-naphthalene-2-carboxylic acid {4-[4-(2,3-dichloro-phenyl)-piperazin-1-yl]-butyl}-amide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 1-Methoxy-naphthalene-2-carboxylic acid {4-[4-(2,3-dichloro-phenyl)-piperazin-1-yl]-butyl}-amide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-Naphthoic acid: A simpler naphthalene derivative with a carboxylic acid group.
4-Methoxy-1-naphthoic acid: Similar structure but with a methoxy group at a different position.
Naphthoylindoles: Compounds with a naphthalene core and indole moiety.
Uniqueness
1-Methoxy-naphthalene-2-carboxylic acid {4-[4-(2,3-dichloro-phenyl)-piperazin-1-yl]-butyl}-amide is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C26H29Cl2N3O2 |
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Molecular Weight |
486.4 g/mol |
IUPAC Name |
N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-1-methoxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C26H29Cl2N3O2/c1-33-25-20-8-3-2-7-19(20)11-12-21(25)26(32)29-13-4-5-14-30-15-17-31(18-16-30)23-10-6-9-22(27)24(23)28/h2-3,6-12H,4-5,13-18H2,1H3,(H,29,32) |
InChI Key |
JIFZJJHUCHFIGP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=CC=CC=C21)C(=O)NCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl |
Origin of Product |
United States |
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